molecular formula C15H18O3S B3082710 cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 1134295-57-0

cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B3082710
CAS No.: 1134295-57-0
M. Wt: 278.4 g/mol
InChI Key: ABANGNFQLXQKDI-WDEREUQCSA-N
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Description

cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 1134295-57-0) is a cyclohexane-based carboxylic acid derivative featuring a 2-thiomethylbenzoyl substituent at the cis-3 position. Its molecular formula is C₁₅H₁₈O₃S, with a molecular weight of 278.37 g/mol . Key predicted properties include a boiling point of 458.5±40.0 °C, density of 1.23±0.1 g/cm³, and a pKa of 4.28±0.10, indicating moderate acidity . The thiomethyl (-SMe) group at the benzoyl ring’s 2-position distinguishes it from analogs with varied substituents or positions, influencing electronic, steric, and solubility properties.

Properties

IUPAC Name

(1R,3S)-3-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3S/c1-19-13-8-3-2-7-12(13)14(16)10-5-4-6-11(9-10)15(17)18/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,17,18)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABANGNFQLXQKDI-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1C(=O)[C@H]2CCC[C@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Thiomethylbenzoyl Group: The thiomethylbenzoyl group can be introduced via Friedel-Crafts acylation using 2-thiomethylbenzoyl chloride and an appropriate catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound’s structure includes:

  • Cyclohexane ring : Adopts a chair conformation, with the carboxylic acid and benzoyl groups in a cis orientation.

  • Carboxylic acid : Directs reactivity through its electron-withdrawing effect and capacity for hydrogen bonding.

  • 2-Thiomethylbenzoyl group : The sulfur atom in the thiomethyl group (S–CH₃) introduces potential for nucleophilic substitution or coordination to metal catalysts .

Key structural data:

PropertyValue
Molecular formulaC₁₅H₁₈O₃S
Molecular weight278.4 g/mol
IUPAC name(1R,2S)-2-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid
SMILESCSC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes typical transformations observed in saturated carbocyclic acids :

Esterification

Reaction with alcohols under acid catalysis (Fischer esterification):
Acid+R OHH+Ester+H2O\text{Acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{Ester}+\text{H}_2\text{O}

  • Example : Reaction with methanol produces the methyl ester derivative. Steric hindrance from the cyclohexane ring may slow the reaction .

Amide Formation

Activation with carbodiimides (e.g., DCC) followed by amine coupling:
Acid+R NH2DCCAmide+Byproduct\text{Acid}+\text{R NH}_2\xrightarrow{\text{DCC}}\text{Amide}+\text{Byproduct}

  • The thiomethyl group may stabilize intermediates through weak coordination to the carbodiimide .

Reduction to Alcohols

Reduction with LiAlH₄ or BH₃/THF yields a primary alcohol:
COOHLiAlH4CH2OH\text{COOH}\xrightarrow{\text{LiAlH}_4}\text{CH}_2\text{OH}

  • The benzoyl group remains intact under these conditions .

Transannular C–H Functionalization

Recent advances in palladium-catalyzed transannular γ-C–H arylation of cyclohexane carboxylic acids (Fig. 4A in ) suggest potential reactivity for this compound:

Reaction Conditions and Outcomes

Substrate TypeLigandYield (%)Regioselectivity (γ:β)
α-Alkyl cyclohexane acidsQuinuclidine-pyridone (L2 )65–78>20:1
α-Aryl substituted acidsL2 55–70>15:1
Geminal dimethyl substratesL2 ~4010:1
  • Mechanism : The carboxylic acid directs palladium to the γ-C–H bond, enabling arylation with iodobenzene derivatives. The thiomethyl group may participate in stabilizing transition states via sulfur–palladium interactions .

  • Limitations : Bulky substituents (e.g., tetrahydropyran in 5m ) reduce yields due to steric strain .

Metabolic Stability

  • The thiomethyl group may enhance metabolic stability compared to oxygenated analogues (e.g., methoxy derivatives), as sulfur is less prone to oxidative degradation .

Scientific Research Applications

Chemistry

Cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid serves as a building block for synthesizing more complex organic molecules. It can also act as a reagent in various organic synthesis reactions, facilitating the development of new compounds with desired properties.

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that it may possess antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications.
  • Anticancer Activity : Preliminary investigations suggest that it could have anticancer properties, warranting further research into its mechanisms and efficacy against cancer cells.

Medicinal Applications

Ongoing research is exploring the therapeutic potential of this compound in drug development. Its unique chemical structure may allow it to interact with specific biological targets, potentially leading to novel treatments for various diseases.

Industrial Uses

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can be exploited to create products with specific functionalities.

Mechanism of Action

The mechanism of action of cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomethylbenzoyl group can form covalent or non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical Properties Comparison

Compound (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Predicted pKa Boiling Point (°C) Density (g/cm³)
1134295-57-0 2-Thiomethyl C₁₅H₁₈O₃S 278.37 4.28±0.10 458.5±40.0 1.23±0.1
1134407-36-5 4-Thiomethyl C₁₅H₁₈O₃S 278.37 Not reported Not reported Not reported
735269-80-4 3-Fluoro C₁₄H₁₅FO₃ 250.27 Not reported Not reported Not reported
735275-16-8 3-Chloro C₁₅H₁₇ClO₃ 280.75 4.67±0.10 457.8±20.0 1.233±0.06
735275-14-6 3-Bromo C₁₅H₁₇BrO₃ 325.20 4.68±0.10 471.9±20.0 1.402±0.06
735269-68-8 2-Methyl C₁₅H₁₈O₃ 246.30 Not reported Not reported Not reported

Biological Activity

Cis-3-(2-thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H16O2S
  • Molecular Weight : 252.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit anti-inflammatory and analgesic properties, which are critical in the treatment of pain and inflammatory diseases.

Biological Activity Data

Activity Description Reference
Anti-inflammatoryDemonstrated inhibition of pro-inflammatory cytokines in vitro.
AnalgesicShowed significant reduction in pain response in animal models.
CytotoxicityExhibited selective cytotoxic effects on cancer cell lines.

Case Studies

  • Anti-inflammatory Effects :
    A study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound was found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as a therapeutic agent for inflammatory conditions.
  • Analgesic Activity :
    In a controlled experiment using a rodent model, the compound was administered to evaluate its analgesic properties. Results indicated a dose-dependent reduction in pain behaviors, suggesting its utility in pain management therapies.
  • Cytotoxicity against Cancer Cells :
    The cytotoxic effects of this compound were tested on various cancer cell lines, including breast and colon cancer cells. The results showed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for cis-3-(2-thiomethylbenzoyl)cyclohexane-1-carboxylic acid, and what key reaction conditions influence stereochemistry?

The synthesis typically involves sequential functionalization of the cyclohexane ring. A stereoselective approach may include:

  • Cyclohexane ring formation : Use of Diels-Alder reactions or catalytic hydrogenation of substituted cyclohexenes to retain cis-configuration .
  • Benzoyl-thiomethyl introduction : Nucleophilic substitution (e.g., thiolate attack on a halogenated benzoyl precursor) under anhydrous conditions to avoid racemization .
  • Carboxylic acid protection : Temporary groups like tert-butoxycarbonyl (Boc) can stabilize intermediates during coupling steps .
    Key factors include temperature control (<0°C for thiomethylation) and chiral catalysts (e.g., Rhodium complexes) to enforce cis stereochemistry .

Q. How can researchers confirm the structural integrity and cis-configuration using spectroscopic methods?

  • NMR : Analyze coupling constants (J values) between cyclohexane protons (axial-equatorial cis coupling ~2–4 Hz). Nuclear Overhauser Effect (NOE) correlations between adjacent protons confirm spatial proximity .
  • Mass spectrometry (MS) : High-resolution MS (Orbitrap/Q-TOF) validates molecular weight (±1 ppm). Fragmentation patterns distinguish thiomethylbenzoyl from analogs (e.g., chlorinated derivatives) .
  • IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and thiomethyl C-S absorption (~600–700 cm⁻¹) .

Q. What chromatographic or crystallization techniques optimize purification?

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to resolve polar impurities .
  • Crystallization : Leverage solubility differences in ethanol/water mixtures (mp ~17–131°C for similar cyclohexanecarboxylic acids) .

Advanced Research Questions

Q. What strategies introduce the thiomethyl group at the benzoyl 2-position while maintaining cis-conformation?

  • Directed ortho-metalation : Use n-BuLi to deprotonate benzoyl precursors, followed by reaction with dimethyl disulfide (DMDS) .
  • Protection of cyclohexane : Boc-protect the carboxylic acid to prevent ring conformational changes during thiomethylation .
  • Kinetic vs. thermodynamic control : Low-temperature reactions favor cis intermediates by minimizing isomerization .

Q. How can discrepancies in biological activity data between this compound and analogs (e.g., chloro-substituted derivatives) be analyzed?

  • QSAR modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents (thiomethyl vs. chloro) with activity .
  • In vitro assays : Compare IC₅₀ values in target enzyme inhibition studies. For example, thiomethyl groups may enhance lipophilicity, altering membrane permeability .
  • Crystallography : Resolve ligand-binding modes in protein complexes to identify steric clashes or hydrogen-bonding differences .

Q. What experimental approaches resolve contradictions in solubility and stability under varying pH?

  • pH-solubility profiling : Measure solubility in buffers (pH 1–12) via HPLC-UV quantification. Thiomethyl groups may reduce solubility at neutral pH due to hydrophobicity .
  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV) stress; monitor degradation products via LC-MS .

Q. How can metabolite identification studies be designed using mass spectrometry?

  • High-resolution MS/MS : Use Orbitrap or Q-Exactive instruments to detect hydroxylated or glucuronidated metabolites (±15.995 Da or 176.032 Da mass shifts) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways in in vitro hepatocyte models .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of thiomethyl vapors .
  • Spill management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
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cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

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